methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under acidic conditions and its ease of removal under mildly basic conditions, making it a popular choice for protecting amino groups during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate typically involves the protection of the amino group of an amino acid derivative with the Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The continuous flow process allows for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under mildly basic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under mildly basic conditions, allowing for the controlled deprotection of the amino group at a desired stage in the synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate: Similar to the Boc-protected compound but uses a benzyloxycarbonyl (Cbz) protecting group.
Methyl (2S)-2-{[(fluorenylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate is unique due to the stability of the Boc group under acidic conditions and its ease of removal under mildly basic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate, commonly referred to as Boc-Val(3-OH), is a compound with significant implications in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, applications in drug development, and synthesis methodologies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C10H19NO5
- Molecular Weight : 233.26 g/mol
- CAS Number : 473452-22-1
- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during various chemical reactions.
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Boc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without unwanted side reactions. Upon deprotection, the free amine can engage in further reactions, such as:
- Peptide Bond Formation : Essential for synthesizing peptides and proteins.
- Enzyme Interaction Studies : Used to investigate enzyme mechanisms and protein-ligand interactions.
Biological Applications
The compound has several notable applications in biological research and pharmaceutical development:
- Peptide Synthesis : It serves as an intermediate in synthesizing various peptides, which are crucial for therapeutic applications.
- Drug Development : Investigated for potential use in drug delivery systems due to its stability and reactivity.
- Biological Assays : Employed in assays to study enzyme activity and inhibition, particularly in the context of type III secretion systems (T3SS) in pathogenic bacteria.
Research Findings
Recent studies have highlighted the compound's role in inhibiting bacterial virulence factors. For instance, it has been shown to affect the secretion of virulence factors in Gram-negative pathogens by downregulating key regulatory proteins involved in T3SS.
Case Study: Inhibition of T3SS
A study demonstrated that this compound could inhibit the secretion of carboxypeptidase G2 (CPG2) when tested at high concentrations (50 µM). This inhibition was attributed to the compound's ability to interfere with the expression of major activators involved in T3SS, indicating its potential as a therapeutic agent against bacterial infections .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate | Structure | Benzyloxycarbonyl protecting group; used for similar applications |
Methyl (2S)-2-{[(9-fluorenylmethoxy)carbonyl]amino}-3-hydroxybutanoate | Structure | 9-Fluorenylmethoxycarbonyl group; offers different stability characteristics |
The Boc protecting group is particularly advantageous due to its mild deprotection conditions compared to other protecting groups.
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m1/s1 |
InChI Key |
IFCLQLSEZMNCKW-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(C)(C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)O |
Origin of Product |
United States |
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